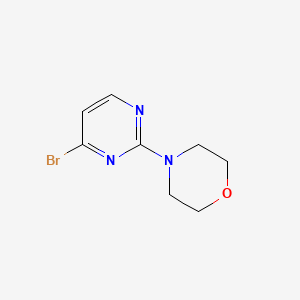

4-(4-Bromopyrimidin-2-yl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromopyrimidin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLAJWPBZJNJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671670 | |

| Record name | 4-(4-Bromopyrimidin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663194-10-3 | |

| Record name | 4-(4-Bromopyrimidin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-(4-Bromopyrimidin-2-yl)morpholine (CAS 663194-10-3): A Cornerstone Intermediate for Kinase Inhibitor Discovery

Foreword: Unlocking Kinase Inhibition through Strategic Synthesis

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a paramount objective in the development of targeted therapies for oncology and inflammatory diseases. The pyrimidine scaffold, a privileged heterocycle, is at the heart of numerous FDA-approved kinase inhibitors. Within this class of molecules, 4-(4-Bromopyrimidin-2-yl)morpholine has emerged as a critical and versatile building block. Its strategic design, featuring a reactive bromine atom and a solubilizing morpholine group, offers a gateway to a diverse chemical space through a variety of well-established cross-coupling reactions.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, reactivity, and strategic application of this compound. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, providing field-proven insights to empower your research and development endeavors. Every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Core Characteristics and Physicochemical Properties

This compound is a white to off-white solid at room temperature. The morpholine moiety not only imparts favorable physicochemical properties, such as improved aqueous solubility, which is often a desirable trait in drug candidates, but also serves as a key interaction point in the binding pockets of many kinases.[1][2] The bromine atom at the C4 position of the pyrimidine ring is the primary reactive handle, poised for functionalization via transition metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 663194-10-3 | [3] |

| Molecular Formula | C₈H₁₀BrN₃O | [3] |

| Molecular Weight | 244.09 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Predicted Boiling Point | 382.8 ± 52.0 °C | [3] |

| Predicted Density | 1.570 ± 0.06 g/cm³ | [3] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [3] |

Synthesis and Mechanistic Considerations

The most common and practical synthesis of this compound involves the nucleophilic aromatic substitution (SNA_r) reaction of a dihalogenated pyrimidine with morpholine. A detailed and validated protocol is provided below.

Optimized Synthesis Protocol

This protocol is based on the selective reaction of morpholine at the more electrophilic C2 position of 2,4-dibromopyrimidine. The choice of a slight excess of morpholine and a suitable base is critical for driving the reaction to completion while managing potential side reactions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2,4-dibromopyrimidine (1.0 eq, e.g., 438.4 mg, 1.84 mmol) in tetrahydrofuran (THF, 10 mL), add potassium carbonate (K₂CO₃, 5.0 eq, e.g., 1.27 g, 9.21 mmol).

-

Reagent Addition: Stir the mixture at room temperature for 5 minutes. Subsequently, add morpholine (1.1 eq, e.g., 174.8 μL, 2.03 mmol) dropwise to the suspension.

-

Reaction: Continue to stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Collect the filtrate and concentrate it under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. This will separate the desired product, this compound, from its isomer, 4-(2-bromopyrimidin-4-yl)morpholine.[3]

Yield and Characterization:

-

This compound: Typically obtained in a lower yield (e.g., 19%) as a white solid.[3]

-

4-(2-Bromopyrimidin-4-yl)morpholine: The major isomer, typically obtained in a higher yield (e.g., 66%) as a white solid.[3]

Causality and Optimization Insights

-

Regioselectivity: The C2 position of 2,4-dibromopyrimidine is more electron-deficient and thus more susceptible to nucleophilic attack than the C4 position, leading to the formation of both isomers. The observed product ratio is a kinetic outcome. While the desired 4-bromo isomer is the minor product under these conditions, this route is often preferred for its simplicity. Alternative strategies to improve the yield of the desired isomer could involve using starting materials with differential reactivity at the C2 and C4 positions.

-

Base and Solvent: Potassium carbonate is a cost-effective and moderately strong base, sufficient to neutralize the HBr formed during the reaction. THF is a suitable aprotic solvent that dissolves the starting materials and facilitates the reaction.

-

Purification: The separation of the two isomers is crucial and is readily achieved by silica gel chromatography due to their different polarities.

Diagram 1: Synthetic Workflow for this compound

Caption: A flowchart illustrating the synthesis of this compound.

Strategic Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The bromine atom at the C4 position of this compound is a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. This strategy is central to the synthesis of libraries of compounds for screening against various kinase targets. The 2-morpholinopyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors, particularly those targeting the PI3K/mTOR/DNA-PK pathways.[1][2][4][5][6]

The 2-Morpholinopyrimidine Scaffold in Kinase Inhibition

The morpholine group often forms a crucial hydrogen bond with a backbone amide in the hinge region of the kinase ATP-binding site.[2] This interaction anchors the inhibitor, while the substituent introduced at the C4 position can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[6]

Diagram 2: Generalized Kinase Inhibition by 2-Morpholinopyrimidine Derivatives

Caption: The 2-morpholinopyrimidine scaffold binding to a kinase active site.

Key Cross-Coupling Reactions and Protocols

The following sections provide detailed, self-validating protocols for the most common and impactful cross-coupling reactions utilizing this compound. These protocols are based on established methodologies for similar substrates and are designed to be robust starting points for optimization.[7][8][9][10]

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopyrimidine with an organoboron reagent. This reaction is widely used to introduce aryl or heteroaryl moieties, which can explore hydrophobic regions of the kinase binding pocket.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram 3: Suzuki-Miyaura Coupling Workflow

Caption: A schematic of the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination allows for the synthesis of C-N bonds, enabling the introduction of primary or secondary amines at the C4 position. This is particularly useful for creating derivatives that can form additional hydrogen bonds or ionic interactions within the kinase active site.[11][12][13]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a sealed tube or Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent like toluene or 1,4-dioxane.

-

Reaction: Heat the mixture to 100-110 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Diagram 4: Buchwald-Hartwig Amination Workflow

Caption: A schematic of the Buchwald-Hartwig amination reaction.

The Sonogashira coupling is the method of choice for introducing terminal alkynes, which can serve as rigid linkers or as precursors for further functionalization. The resulting alkynylpyrimidines are valuable intermediates in the synthesis of complex kinase inhibitors.[9][14]

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the terminal alkyne (1.5 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (3 mol%), and a copper(I) co-catalyst such as CuI (5 mol%).

-

Solvent and Base Addition: Add an anhydrous, degassed solvent like THF or DMF, and an amine base such as triethylamine (Et₃N, 2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature to 60 °C for 6-12 hours, monitoring by TLC or LC-MS.

-

Work-up: After completion, filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Diagram 5: Sonogashira Coupling Workflow

Caption: A schematic of the Sonogashira coupling reaction.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound and its derivatives is critical for their use in drug discovery. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

Table 2: Analytical Methods for Characterization and Quality Control

| Technique | Purpose | Key Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation | The characteristic signals for the morpholine and pyrimidine protons and carbons. The coupling patterns of the pyrimidine protons are diagnostic for the substitution pattern.[3] |

| LC-MS | Purity assessment and molecular weight confirmation | A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.[3] |

| HPLC | Quantitative purity analysis | Determination of the percentage purity of the compound and detection of impurities. |

| FT-IR | Functional group identification | Presence of characteristic C-Br, C-N, and C-O stretching frequencies. |

Impurity Profiling

Potential impurities in the synthesis of this compound include the starting materials, the isomeric byproduct, and any side products from the reaction. In the subsequent cross-coupling reactions, potential impurities can arise from starting materials, homocoupling of the boronic acid or alkyne, and byproducts from catalyst decomposition.[15] A robust impurity profiling program, utilizing techniques like HPLC and LC-MS, is essential to ensure the quality of the final compounds.[16][17]

Safety and Handling

As a bromo-organic compound and a chemical intermediate, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to ensure long-term stability.[3]

Conclusion and Future Outlook

This compound is a high-value intermediate that serves as a cornerstone in the synthesis of a diverse range of kinase inhibitors. Its strategic design allows for the efficient introduction of various functionalities at the C4 position of the pyrimidine ring through robust and well-understood palladium-catalyzed cross-coupling reactions. The prevalence of the 2-morpholinopyrimidine scaffold in numerous clinically and pre-clinically evaluated PI3K, mTOR, and DNA-PK inhibitors underscores the importance of this building block in modern drug discovery.[1][4][5][6] This guide has provided a comprehensive overview of its synthesis, reactivity, and application, with the aim of empowering researchers to leverage this versatile molecule in their quest for novel therapeutics. As our understanding of kinase biology continues to evolve, the strategic use of building blocks like this compound will undoubtedly continue to fuel the discovery of the next generation of targeted therapies.

References

-

Elmenier, A. A., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. ResearchGate. Available at: [Link]

-

Gommaa, M. S., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. Available at: [Link]

-

Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Hardcastle, I. R., et al. (2010). DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype. PubMed. Available at: [Link]

-

El-Sayed, M. A., et al. (2022). PI3K inhibitors with pyrimidine scaffold. ResearchGate. Available at: [Link]

-

Rageot, D., et al. (2018). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. Available at: [Link]

-

Nolan, S. P., et al. (2019). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of St Andrews Research Portal. Available at: [Link]

-

Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

-

Li, J. J., et al. (2007). Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Amazon AWS. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Gommaa, M. S., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. Available at: [Link]

-

Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

-

Feng, Y., et al. (2016). Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. PubMed. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

Zhang, Y., et al. (2016). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI. Available at: [Link]

-

Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction. Scribd. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. Available at: [Link]

-

Skoulikas, M. (2020). Novel Morpholine-Based Mtorc Inhibitors as Anti-Tumour Agents. University of Huddersfield Research Portal. Available at: [Link]

-

Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

- WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors. Google Patents.

-

Wikipedia. (2023). Sonogashira coupling. Wikipedia. Available at: [Link]

-

Ali, M., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

-

MedChemica. (n.d.). Publications & Patents. MedChemica. Available at: [Link]

-

Li, L., et al. (2017). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. PubMed. Available at: [Link]

-

de Souza, R. O. M. A., et al. (2015). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. Available at: [Link]

-

da Silva, A. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

-

Sahu, N., & Singh, R. K. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Wang, Y., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. National Institutes of Health. Available at: [Link]

-

Gray Lab. (n.d.). Patents. Stanford University. Available at: [Link]

-

Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]

-

Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

-

Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]

-

Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]

-

De Vreese, R., et al. (2015). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Available at: [Link]

-

PubChem. (n.d.). 4-Acetylmorpholine. National Institutes of Health. Available at: [Link]

-

Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. Available at: [Link]

-

Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 24255-25-2|4-(Pyridin-2-yl)morpholine|BLD Pharm [bldpharm.com]

- 4. Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemica.com [medchemica.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. PubChemLite - Morpholine, 4-(4-((5,6-dimethyl-2-phenyl-4-pyrimidinyl)amino)benzoyl)- (C23H24N4O2) [pubchemlite.lcsb.uni.lu]

- 17. benchchem.com [benchchem.com]

4-(4-Bromopyrimidin-2-yl)morpholine molecular weight and formula

An In-depth Technical Guide to 4-(4-Bromopyrimidin-2-yl)morpholine

Executive Summary

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, combining a reactive bromopyrimidine core with a versatile morpholine moiety, makes it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. The bromine atom at the C4 position of the pyrimidine ring is particularly susceptible to nucleophilic substitution, providing a key handle for molecular elaboration. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications, grounded in authoritative scientific data.

Compound Identification and Properties

Precise identification is critical for researchers. The fundamental properties of this compound are summarized below.

Key Identifiers

| Identifier | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 663194-10-3 | [1] |

| Molecular Formula | C₈H₁₀BrN₃O | [1] |

| Molecular Weight | 244.09 g/mol | [1] |

Physicochemical Properties

The following table lists key physicochemical properties, which are essential for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Reference |

| Appearance | White solid | [1] |

| Boiling Point | 382.8 ± 52.0 °C (Predicted) | [1] |

| Density | 1.570 ± 0.06 g/cm³ (Predicted) | [1] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The choice of starting materials and reaction conditions is critical for achieving regioselectivity and a good yield.

Causality of Experimental Design

The primary precursor, 2,4-dibromopyrimidine, possesses two bromine atoms at positions with different reactivities. The C2 position is generally more electron-deficient than the C4 position, but steric hindrance and reaction kinetics can influence the site of substitution. The use of a base like potassium carbonate is essential to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, driving the equilibrium towards the products. The reaction solvent, tetrahydrofuran (THF), is chosen for its ability to dissolve the reactants and its appropriate boiling point for room temperature reactions.

The reaction yields two isomeric products, highlighting the competitive nature of the substitution at the C2 and C4 positions. The desired product, this compound (Product A ), and the isomeric byproduct, 4-(2-bromopyrimidin-4-yl)morpholine (Product B ), must be separated via chromatography.[1] The formation of these two products underscores the importance of purification in obtaining the desired isomer for subsequent research.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established synthetic methods.[1]

-

Reaction Setup: To a solution of 2,4-dibromopyrimidine (438.4 mg, 1.84 mmol) in tetrahydrofuran (10 mL), add potassium carbonate (1.27 g, 9.21 mmol).

-

Initial Stirring: Stir the resulting mixture at room temperature for 5 minutes to ensure homogeneity.

-

Nucleophile Addition: Add morpholine (174.8 μL, 2.03 mmol) dropwise to the reaction mixture.

-

Reaction: Continue to stir the mixture at room temperature for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the mixture to remove the solid potassium salts. Collect the filtrate.

-

Concentration: Remove the solvent (THF) from the filtrate by concentration under reduced pressure (rotary evaporation).

-

Purification: Purify the crude residue by silica gel column chromatography using a hexane and ethyl acetate eluent system to separate the desired product from its isomer. The process yields the title compound as a white solid (19% yield).[1]

Analytical Characterization

Validation of the compound's identity and purity is achieved through standard analytical techniques.

| Technique | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ ppm 3.74-3.77 (m, 4H), 3.79-3.83 (m, 4H), 6.70 (d, J = 4.88 Hz, 1H), 8.05 (d, J = 4.88 Hz, 1H) | [1] |

| LCMS | m/z found 246.0, [M + H]⁺ | [1] |

The ¹H NMR spectrum confirms the presence of the morpholine protons (multiplets around 3.7-3.8 ppm) and the two distinct pyrimidine protons (doublets at 6.70 and 8.05 ppm). The LCMS data confirms the molecular weight of the protonated molecule.

Applications in Research and Drug Development

The utility of this compound stems from the chemical properties of its constituent parts.

-

Morpholine Moiety: The morpholine ring is a "privileged" structure in medicinal chemistry.[2] It is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[2] Its presence can lead to enhanced biological activity.

-

Bromopyrimidine Core: The 4-bromopyrimidine scaffold serves as a versatile electrophilic partner in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or further nucleophilic substitutions. The 4-halo substituent on a pyrimidine ring is known to be prone to displacement by various nucleophiles, particularly amines.[3] This reactivity allows for the straightforward introduction of diverse functional groups, enabling the rapid generation of compound libraries for screening and lead optimization.

Logical Application Workflow

Caption: Role as a building block in a drug discovery pipeline.

Conclusion

This compound is a well-defined chemical entity with the molecular formula C₈H₁₀BrN₃O and a molecular weight of 244.09 g/mol .[1] Its synthesis, while requiring careful purification to isolate from its isomer, is straightforward. The compound's true value lies in its strategic combination of a stable, pharmacokinetically favorable morpholine group and a reactive bromopyrimidine core, making it an indispensable tool for medicinal chemists aiming to develop next-generation therapeutics.

References

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION, HETEROCYCLES, Vol. 51, No. 11, 1999. Available at: [Link]

-

Biological activities of morpholine derivatives and molecular targets involved, ResearchGate. Available at: [Link]

Sources

Technical Guide: Determining the Solubility Profile of 4-(4-Bromopyrimidin-2-yl)morpholine for Research and Development

Executive Summary

4-(4-Bromopyrimidin-2-yl)morpholine is a heterocyclic building block with significant potential in medicinal chemistry and materials science. A thorough understanding of its solubility in common organic solvents is a prerequisite for its effective use, influencing everything from reaction kinetics and purification efficiency to formulation for biological screening. As this is a specialized reagent, comprehensive solubility data is not widely published. This guide, therefore, provides researchers, scientists, and drug development professionals with the foundational principles and detailed experimental protocols required to accurately determine the solubility of this compound. We will explore the critical distinction between thermodynamic and kinetic solubility and provide robust, field-proven methodologies for their measurement.

The Theoretical Framework of Solubility

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. For this compound, understanding these properties is the first step in predicting its behavior.

2.1 Physicochemical Properties

-

Molecular Formula: C₈H₁₀BrN₃O[1]

-

Molecular Weight: 244.09 g/mol [1]

-

Predicted Boiling Point: 382.8±52.0 °C[1]

-

Predicted Density: 1.570±0.06 g/cm³[1]

2.2 Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery and chemical development, the term "solubility" can refer to two different measurements, and confusing them can lead to costly errors.[2][3]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It is the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure.[4][5] This value is independent of time and is typically measured using the shake-flask method, where excess solid is agitated in the solvent for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4][6] The resulting saturated solution represents the most stable thermodynamic state.

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, non-equilibrium conditions. It is often measured in high-throughput screening (HTS) formats where a concentrated stock solution of the compound (typically in DMSO) is rapidly diluted into an aqueous buffer.[7][8][9] The concentration at which precipitation is first observed is the kinetic solubility. This value is often higher than the thermodynamic solubility because the compound may initially form a supersaturated or amorphous solution before crashing out.[3][10]

Understanding this difference is paramount. Kinetic solubility is useful for rapid assessment in early discovery, while thermodynamic solubility is the gold standard required for formulation, toxicology, and late-stage development.[4][11]

Solubility Profile of this compound

As quantitative data is not publicly available, the following table is provided as a template for researchers to populate with their experimentally determined values. The selection of solvents covers a range of polarities and functionalities commonly used in a laboratory setting.

| Solvent | Type | Expected Solubility (Qualitative) | Experimentally Determined Solubility (mg/mL or µM) |

| Water / PBS (pH 7.4) | Polar Protic | Low | User to determine |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | User to determine |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | User to determine |

| Methanol (MeOH) | Polar Protic | Moderate to High | User to determine |

| Ethanol (EtOH) | Polar Protic | Moderate | User to determine |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | User to determine |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | User to determine |

| Dichloromethane (DCM) | Non-polar | Moderate to High | User to determine |

| Ethyl Acetate (EtOAc) | Moderately Polar | Moderate | User to determine |

| Hexanes / Heptane | Non-polar | Low | User to determine |

Note: The synthesis of this compound involves purification via silica gel chromatography using hexane and ethyl acetate as eluents, suggesting it is soluble in these solvents to a degree practical for this application.[1]

Experimental Protocols for Solubility Determination

The following protocols are provided as robust, validated methods for determining the solubility of this compound.

4.1 Protocol 1: Thermodynamic Solubility by Shake-Flask Method

This method is the definitive standard for determining equilibrium solubility.[5][6] It measures the concentration of the compound in a saturated solution after prolonged equilibration.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a 2 mL glass vial. The presence of undissolved solid at the end of the experiment is essential for validation.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached.[4] Longer times (48-72 hours) may be necessary and should be validated.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solids settle.[5]

-

Filtration: Carefully aspirate the supernatant and filter it through a 0.45 µm PVDF or PTFE syringe filter to remove all particulate matter. This step is critical to avoid artificially high results.

-

Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.[12]

Caption: Workflow for Thermodynamic Solubility Determination.

4.2 Protocol 2: Kinetic Solubility by High-Throughput Assay

This method is ideal for rapid screening in early-stage discovery. It measures the point of precipitation upon adding a DMSO stock solution to an aqueous buffer.[7][9][13]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[13]

-

Plate Setup: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 98 µL of buffer) to achieve the highest desired concentration. The final DMSO concentration should be kept low (≤2%) to minimize its co-solvent effects.[9]

-

Serial Dilution: Perform serial dilutions across the plate to create a range of compound concentrations.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).[4]

-

Detection: Measure the turbidity (precipitation) in each well using a nephelometer (light scattering) or by measuring absorbance with a UV plate reader.[7][8] The lowest concentration at which a precipitate is detected is defined as the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While the complete solubility profile of this compound is not yet established in the literature, this guide provides the necessary theoretical background and practical, step-by-step protocols for its determination. By distinguishing between and accurately measuring both thermodynamic and kinetic solubility, researchers can de-risk their projects, ensure experimental reproducibility, and accelerate the development of novel chemistries and medicines. The application of these robust methods will empower scientists to fully characterize this valuable building block for its intended applications.

References

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Alsenz, J., & Kansy, M. (2007). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

-

Alvarez, J., & Tsinman, K. (2011). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Semantic Scholar. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

-

Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

Sources

- 1. This compound CAS#: 663194-10-3 [m.chemicalbook.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Guide to the Safe Handling of 4-(4-Bromopyrimidin-2-yl)morpholine for Research and Development

This document provides an in-depth technical guide on the safe handling, storage, and disposal of 4-(4-Bromopyrimidin-2-yl)morpholine, a key intermediate in contemporary drug discovery. Designed for researchers, chemists, and drug development professionals, this guide synthesizes critical safety data with field-proven laboratory practices to ensure the well-being of personnel and the integrity of research.

Compound Profile and Inherent Hazards

This compound (CAS No. 663194-10-3) is a heterocyclic compound featuring a brominated pyrimidine core linked to a morpholine moiety.[1] This structure is common in medicinal chemistry, serving as a versatile scaffold for synthesizing compounds with potential therapeutic activity. The primary hazards associated with this and structurally similar compounds stem from its potential to cause irritation and the general risks associated with halogenated heterocyclic compounds.

While comprehensive toxicological data for this specific molecule is not widely available, data from closely related analogues, such as 4-(4-Bromo-2-pyridinyl)morpholine, provide a strong basis for risk assessment.[2] The Globally Harmonized System (GHS) classification for this analogue indicates it is a warning-level hazard.

Primary Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

These classifications necessitate careful handling to avoid direct contact and inhalation. The morpholine component itself is a flammable liquid and can cause severe skin burns and eye damage, while also being toxic if inhaled or in contact with skin.[3][4] The bromine atom introduces reactivity and potential for environmental toxicity, characteristic of many organobromine compounds.[5][6]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN₃O | [1] |

| Molecular Weight | 244.09 g/mol | [1] |

| Boiling Point | 382.8 ± 52.0 °C (Predicted) | [1] |

| Density | 1.570 ± 0.06 g/cm³ (Predicted) | [1] |

Risk Assessment and Mitigation Workflow

A systematic approach to handling this compound begins with a thorough risk assessment. The following workflow diagram illustrates the key decision points and control measures, from procurement to disposal.

Caption: Workflow for Safe Handling of this compound.

Engineering and Personal Protective Controls

The cornerstone of safe handling is a multi-layered approach combining engineering controls and personal protective equipment (PPE).

Engineering Controls

All manipulations of this compound solid or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][7] The fume hood provides primary containment and protects the user from respiratory exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Use chemically resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use.[8] Given that skin contact causes irritation, contaminated gloves must be removed promptly and disposed of correctly.

-

Lab Coat: A flame-resistant lab coat must be worn and kept fastened. Ensure cuffs are snug to prevent accidental contact with the skin.

-

-

Respiratory Protection: For situations where engineering controls may not be sufficient, such as during a large spill cleanup, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[2][5]

Handling and Storage Protocols

Adherence to strict protocols during handling and storage is critical for preventing accidental exposure and maintaining compound stability.

Handling

-

Avoid Dust Generation: As a solid, care must be taken to minimize the creation of airborne dust during weighing and transfer.[7]

-

Grounding: For procedures involving flammable solvents, ensure all equipment is properly grounded to prevent ignition from static discharge.[8]

-

Inert Atmosphere: While not explicitly stated for this compound, related organobromine compounds can be sensitive. If used in reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., nitrogen or argon).

Storage

-

Container: Store in a tightly closed, properly labeled container.[2][7]

-

Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[7][9]

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[2]

Emergency Procedures: A Self-Validating System

Emergency preparedness ensures that any incident is managed safely and effectively.

First-Aid Measures

| Exposure Route | Action | Rationale |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2] | To remove the individual from the source of exposure and provide respiratory support. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] Seek medical attention if irritation persists. | To quickly remove the irritant from the skin surface and minimize damage. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention. | To dilute and wash away the chemical, preventing serious eye damage. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention. | To avoid aspiration of the chemical into the lungs. |

Spill and Leak Management

In the event of a spill, the primary objective is to contain the material safely and decontaminate the area without exposing personnel.

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Contain: Prevent the spill from spreading. For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[7] For solutions, absorb with an inert material (e.g., sand, vermiculite).[10]

-

Collect: Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.[10]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Report: Report the incident to the laboratory supervisor and environmental health and safety department.

Caption: Spill Response Protocol.

Disposal of Waste

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

-

Segregation: Keep halogenated waste streams separate from non-halogenated waste to facilitate proper disposal.

-

Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a full description of the contents.

-

Disposal: Disposal must be handled by a licensed hazardous waste management company.[6][11] Incineration at a facility equipped with appropriate scrubbers is a common method for destroying brominated organic compounds.[6] Do not dispose of this chemical down the drain or in general waste.[7][8]

Sample Experimental Protocol: Suzuki Coupling

This section provides a sample protocol for a common reaction, integrating safety checkpoints.

Objective: To perform a Suzuki coupling reaction using this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/Water)

Procedure:

-

Pre-Reaction Setup (Safety Checkpoint 1): Verify that the fume hood is functioning correctly. Don all required PPE (goggles, lab coat, nitrile gloves).

-

Reagent Dispensing (Safety Checkpoint 2): In the fume hood, weigh this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and potassium carbonate (2.0 eq) into a round-bottom flask equipped with a magnetic stir bar.

-

Causality: Weighing solids in the fume hood prevents inhalation of fine particulates.

-

-

Solvent Addition: Add the dioxane and water solvent mixture to the flask.

-

Reaction Assembly (Safety Checkpoint 3): Fit the flask with a reflux condenser. Ensure all joints are secure to prevent vapor leakage.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring by TLC or LC-MS.

-

Causality: Performing the reaction in a closed system within the fume hood contains potentially volatile reagents and products.

-

-

Work-up (Safety Checkpoint 4): After cooling to room temperature, quench the reaction carefully. Perform all liquid-liquid extractions within the fume hood to manage solvent vapors.

-

Waste Management: Segregate all aqueous and organic waste into appropriately labeled halogenated waste containers.

References

-

BROMINE FOR SYNTHESIS MSDS, Loba Chemie. [Link]

-

4-(5-Bromopyridin-2-yl)morpholine, PubChem, National Center for Biotechnology Information. [Link]

-

4-(5-Bromopyrimidin-2-yl)morpholine, PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet: Bromine, Carl ROTH. [Link]

-

Safe Disposal and Recycling of Bromine, Ideal Response. [Link]

-

Morpholine Safety Data Sheet, Nexchem Ltd. [Link]

-

Safety Data Sheet: Morpholine, Carl ROTH. [Link]

Sources

- 1. This compound CAS#: 663194-10-3 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. nexchem.co.uk [nexchem.co.uk]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. lobachemie.com [lobachemie.com]

- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 7. aksci.com [aksci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. chemical.kao.com [chemical.kao.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Morpholine-Substituted Pyrimidines

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically significant moieties, known as privileged scaffolds, is a cornerstone of rational drug design. This guide delves into the potent biological activities exhibited by a class of compounds born from such a strategy: morpholine-substituted pyrimidines. The pyrimidine ring, a fundamental component of nucleic acids, offers a versatile framework for molecular interactions, while the morpholine ring is frequently incorporated to enhance physicochemical properties such as aqueous solubility and metabolic stability.[1] The amalgamation of these two scaffolds has yielded a plethora of derivatives with promising therapeutic applications, ranging from oncology to immunology and infectious diseases.[2][3]

This technical guide provides an in-depth exploration of the significant biological activities of morpholine-substituted pyrimidines, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will dissect the underlying mechanisms of action, provide detailed and validated experimental protocols for their evaluation, and present a framework for the rational design and screening of novel derivatives.

I. Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Nexus

The dysregulation of cellular signaling pathways is a hallmark of cancer. The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/Mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism.[4][5] Its aberrant activation is a frequent event in a wide spectrum of human cancers, making it a prime target for therapeutic intervention.[6][7]

Morpholine-substituted pyrimidines have emerged as potent inhibitors of this pathway, often exhibiting dual inhibitory activity against PI3K and mTOR.[4][6] The morpholine moiety plays a crucial role in the binding of these inhibitors to the kinase domain, with its oxygen atom often forming a key hydrogen bond.[4]

Mechanism of Action: A Molecular Perspective

The PI3K/Akt/mTOR pathway is a tightly regulated cascade initiated by the activation of receptor tyrosine kinases. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is subsequently phosphorylated and activated.[8] Activated Akt then modulates a myriad of downstream targets, including mTOR, to promote cell survival and proliferation.[5]

Morpholine-substituted pyrimidines function as ATP-competitive inhibitors, binding to the ATP-binding pocket of PI3K and/or mTOR, thereby preventing the phosphorylation of their respective substrates and effectively shutting down the signaling cascade.[7] This inhibition of the PI3K/Akt/mTOR pathway can induce apoptosis and halt the proliferation of cancer cells.[8]

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-substituted pyrimidines.

Experimental Workflow for Evaluating Anticancer Activity

A robust and reproducible experimental workflow is paramount for the accurate assessment of the anticancer potential of morpholine-substituted pyrimidines. The following protocol outlines a self-validating system for in vitro evaluation.

1. Cell Line Selection: A Rationale-Driven Approach

The choice of cancer cell lines is a critical determinant of the relevance of in vitro findings.[9] A systematic approach based on the molecular rationale of the compound's design is recommended over arbitrary selection.[10] For evaluating inhibitors of the PI3K/Akt/mTOR pathway, it is advantageous to select cell lines with known alterations in this pathway, such as PTEN mutations or PIK3CA amplifications.[8] Publicly available databases can be utilized to ascertain the genetic and expression profiles of various cell lines.[10]

-

Recommended Cell Lines:

-

MCF-7 (Breast Cancer): Expresses wild-type PTEN and is sensitive to PI3K inhibitors.

-

PC-3 (Prostate Cancer): PTEN-null, leading to constitutive activation of the PI3K/Akt pathway.

-

A549 (Lung Cancer): Harbors a KRAS mutation, which can activate the PI3K pathway.

-

U87-MG (Glioblastoma): PTEN-deficient.

-

2. Cytotoxicity Assessment: MTT and XTT Assays

The initial screening of anticancer compounds typically involves assessing their cytotoxicity against a panel of cancer cell lines. The MTT and XTT assays are reliable colorimetric methods for this purpose.[11]

-

Principle: Both assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[12]

-

Causality behind Experimental Choice (MTT vs. XTT):

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The resulting formazan is insoluble and requires a solubilization step (e.g., with DMSO or SDS), making it an endpoint assay.[12] It is a well-established and cost-effective method.[13]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): The formazan product is water-soluble, eliminating the need for a solubilization step and allowing for continuous measurements.[12] XTT is generally considered more sensitive and less prone to interference than MTT.[12]

-

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the morpholine-substituted pyrimidine derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

IV. Conclusion: A Promising Future for Morpholine-Substituted Pyrimidines

The convergence of the morpholine and pyrimidine scaffolds has proven to be a highly fruitful strategy in the quest for novel therapeutic agents. The resulting derivatives exhibit a remarkable breadth of biological activities, with significant potential in the fields of oncology, inflammation, and infectious diseases. Their ability to potently and often selectively modulate key biological targets, such as the PI3K/Akt/mTOR pathway, underscores their therapeutic promise.

The experimental protocols and rationale detailed in this guide provide a robust framework for the continued exploration and development of this exciting class of compounds. As our understanding of the intricate molecular mechanisms underlying their activity deepens, so too will our ability to design and synthesize next-generation morpholine-substituted pyrimidines with enhanced potency, selectivity, and drug-like properties. The journey from the chemist's bench to the patient's bedside is a long and arduous one, but for this versatile chemical class, the path forward is illuminated with considerable promise.

References

-

Mercer, E. I. (1991). Morpholine antifungals and their mode of action. Biochemical Society Transactions, 19(3), 788-793. [Link]

-

Microbe Online. (2013). Mueller Hinton Agar (MHA): Composition, Preparation, Uses. [Link]

-

Prasad, J. S., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(8), 903-908. [Link]

-

Abbas, A. F. (2017). Why mueller-hinton agar is used in routine antibiotic susceptibility testing? ResearchGate. [Link]

-

Aryal, S. (2022). Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. Microbiology Info.com. [Link]

-

BD Editors. (2022). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. Microbe Notes. [Link]

-

Yan, W., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Journal of Inflammation Research, 16, 345-358. [Link]

-

Li, Y., et al. (2013). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 18(11), 13359-13371. [Link]

-

Mercer, E. I. (1991). Morpholine antifungals and their mode of action. PubMed. [Link]

-

Kim, J. H., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules, 23(11), 2999. [Link]

-

Kim, M. S., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Antioxidants, 9(10), 923. [Link]

-

Ruiz-Moreno, A. J., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Anti-Cancer Agents in Medicinal Chemistry, 18(8), 1072-1083. [Link]

-

Hollomon, D. W. (1994). Morpholines. BCPC. [Link]

-

da Silva, P. B., et al. (2020). MTT versus other cell viability assays to evaluate the biocompatibility of root canal filling materials: a systematic review. International Endodontic Journal, 53(7), 885-901. [Link]

-

Singh, S., & Bast, F. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

-

Ruiz-Moreno, A. J., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]

-

Akil, A. (2023). What is the main difference between XTT and MTT despite of cost effectiveness? ResearchGate. [Link]

-

Shokryazdan, P., et al. (2020). Inflammatory response of raw 264.7 macrophage cells teated with dragon fruit oligosaccharide on lipopolysaccharide-induced inflammation. Journal of Food Science and Technology, 57(9), 3247-3256. [Link]

-

Pacific BioLabs. (2012). Why You Should be Using the MTT to Test Cytotoxicity? [Link]

-

Creative Bioarray. Establishment of Drug-resistant Cell Lines. [Link]

-

Chen, Y. L., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 84. [Link]

-

Kumar, A., et al. (2014). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 19(11), 17743-17757. [Link]

-

Chandrasekaran, S. N., et al. (2023). Selection of optimal cell lines for high-content phenotypic screening. bioRxiv. [Link]

-

Various Authors. (2022). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

-

Krasowska, A., et al. (2018). Antifungal Activity of Morpholine and Piperidine Based Surfactants. ResearchGate. [Link]

-

Wolska, K. J., et al. (2016). The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. PLoS One, 11(5), e0155772. [Link]

-

Gazdar, A. F., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377-2384. [Link]

-

Tew, B. Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 814950. [Link]

- Sharma, P., et al. (2010). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 72(3), 282-287.

- Singh, U. P., & Bhat, H. R. (2012). Pyrimidine and its derivatives with diverse pharmacological potential. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 3), 1-10.

-

ResearchGate. (2022). Several reported potent morpholine based PI3K inhibitors with examples... [Link]

- Patel, R. V., et al. (2021). In silico anticancer activity prediction of pyrimidine derivatives. Journal of Applied Pharmaceutical Science, 11(10), 086-096.

- Küçükgüzel, Ş. G., et al. (2011). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 20(8), 1235-1243.

- You, W. W., et al. (2011). [Synthesis and antitumor activities of pyrimidines]. Nan Fang Yi Ke Da Xue Xue Bao, 31(5), 875-877.

- Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056.

-

ResearchGate. (2023). Some drugs and reported candidates with pyrimidine or morpholine scaffold exhibit diverse anticancer effects. [Link]

- Patel, A. B., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119-19129.

-

ResearchGate. (2016). (PDF) morpholine antimicrobial activity. [Link]

- Ghorab, M. M., et al. (2012). Synthesis, Antibacterial and Anticancer Evaluation of Some Pyrimidine Derivatives. Journal of the American Chemical Society, 134(4), 1845-1848.

- Singh, P. P., & Kumar, A. (2017). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 8(2), 01-09.

- Patel, K., et al. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Pharmaceutical Sciences, 13(3), 1934-1941.

- Prasad, J. S., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(8), 903-908.

-

Krasowska, A., et al. (2018). Antifungal Activity of Morpholine and Piperidine Based Surfactants. ResearchGate. [Link]

Sources

- 1. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT versus other cell viability assays to evaluate the biocompatibility of root canal filling materials: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pacificbiolabs.com [pacificbiolabs.com]

- 12. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]

- 13. microbiologyinfo.com [microbiologyinfo.com]

Role of morpholine derivatives in drug discovery and medicinal chemistry

An In-depth Technical Guide for Researchers and Medicinal Chemists

Authored by: A Senior Application Scientist

Abstract

Morpholine, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique combination of physicochemical properties, synthetic accessibility, and diverse biological activities has cemented its role as a versatile building block in the design of novel therapeutics.[2][4] This technical guide provides a comprehensive overview of the role of morpholine derivatives in drug discovery, delving into the core principles that make this moiety an invaluable tool for medicinal chemists. We will explore its fundamental physicochemical characteristics, its profound impact on pharmacokinetic profiles, key structure-activity relationships, and its successful incorporation into a multitude of approved drugs across various therapeutic areas. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to harness the full potential of the morpholine scaffold.

The Physicochemical Advantage: Why Morpholine?

The prevalence of the morpholine ring in successful drug candidates is not coincidental; it is a direct consequence of its advantageous physicochemical properties that address several key challenges in drug design.

A Fine Balance of Hydrophilicity and Lipophilicity

One of the most critical attributes of the morpholine moiety is its well-balanced lipophilic-hydrophilic profile.[5][6] The presence of the polar ether oxygen and the basic nitrogen atom imparts sufficient aqueous solubility, a crucial factor for drug formulation and absorption. Simultaneously, the hydrocarbon backbone provides a degree of lipophilicity, which is essential for membrane permeability and interaction with hydrophobic pockets in target proteins. This balance is particularly critical for drugs targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier (BBB) is paramount.[5][6][7]

Modulated Basicity and pKa

The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect, which lowers the basicity of the nitrogen atom compared to its piperidine counterpart. This results in a pKa value for the conjugate acid of morpholine of approximately 8.5.[8] This reduced pKa is highly advantageous as it allows for a significant portion of the molecule to exist in a neutral, more membrane-permeable form at physiological pH (around 7.4), while still retaining enough basicity to form salts for improved solubility and handling.[5]

Conformational Flexibility

The morpholine ring primarily adopts a stable chair conformation, but it possesses a degree of conformational flexibility.[5][6] This flexibility allows morpholine-containing compounds to adapt their shape to fit into diverse binding pockets of biological targets, potentially leading to enhanced binding affinity and potency.[5] The ring can act as a rigid scaffold to orient substituents in a specific spatial arrangement, a critical aspect for optimizing interactions with a target receptor or enzyme.[5][6]

Pharmacokinetic and Metabolic Profile Enhancement

The incorporation of a morpholine ring often leads to significant improvements in the pharmacokinetic (PK) and metabolic properties of a drug candidate.[2][4]

Improved Solubility and Bioavailability

As mentioned, the morpholine moiety enhances aqueous solubility.[9] This directly translates to improved bioavailability, as the drug is more readily absorbed from the gastrointestinal tract into the bloodstream. Furthermore, the ability of the morpholine nitrogen to form salts can be exploited to develop various formulations with tailored dissolution profiles.

Metabolic Stability

While the morpholine ring can be metabolized, it often imparts greater metabolic stability compared to other cyclic amines.[10] The ether linkage is generally less prone to enzymatic cleavage than other functionalities. However, it is crucial to consider the potential for N-dealkylation or oxidation at the carbons adjacent to the nitrogen and oxygen atoms. Understanding these metabolic pathways is essential for designing long-acting drugs with predictable clearance rates.[11] For instance, some clinical drugs containing the morpholine nucleus have shown metabolic liability, which has prompted research into modified morpholine structures to enhance stability.[11]

Blood-Brain Barrier Penetration

For CNS-active drugs, the ability to cross the BBB is a major hurdle. The balanced physicochemical properties of morpholine, including its moderate lipophilicity and pKa, make it an effective scaffold for designing drugs that can efficiently penetrate the CNS.[5][6][12]

The Role of Morpholine in Structure-Activity Relationships (SAR)

The morpholine ring is not merely a passive carrier of other functional groups; it actively participates in molecular interactions and plays a crucial role in the structure-activity relationship (SAR) of a drug.[11][13]

A Versatile Scaffold

The morpholine ring serves as an excellent scaffold, allowing for the precise positioning of various substituents in three-dimensional space.[5][6] This is critical for optimizing interactions with the target protein. By exploring different substitution patterns on the morpholine ring, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of a compound.

Hydrogen Bonding and Other Interactions

The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding site of a target protein.[14] The nitrogen atom, when protonated, can act as a hydrogen bond donor. These hydrogen bonding capabilities can significantly contribute to the binding affinity of the drug molecule. The electron-deficient nature of the ring also allows it to participate in hydrophobic interactions.[14]

Therapeutic Applications and Approved Drugs

The versatility of the morpholine scaffold is underscored by its presence in a wide range of FDA-approved drugs across numerous therapeutic areas.[8][15][16]

Oncology

A significant number of morpholine-containing drugs are anticancer agents.[8][15] A notable example is Gefitinib , an epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer.[15] The morpholine group in Gefitinib enhances its solubility and pharmacokinetic properties.

Central Nervous System Disorders

As discussed, morpholine is a valuable scaffold for CNS drugs.[5][6]

-

Aprepitant is a neurokinin 1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[5][6] The crystal structure of aprepitant complexed with the NK1 receptor reveals the importance of the morpholine ring in correctly positioning the three interacting arms of the molecule.[5][6]

-

Moclobemide is a reversible inhibitor of monoamine oxidase A (MAO-A) used as an antidepressant.[5][16]

-

Reboxetine is a norepinephrine reuptake inhibitor also used for the treatment of depression.[5][16]

Infectious Diseases

The morpholine ring is also found in antibacterial and antiviral drugs.

-

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.[15] The morpholine moiety is crucial for its activity and pharmacokinetic profile.

Quantitative Data Summary of Select FDA-Approved Morpholine-Containing Drugs

| Drug Name | Therapeutic Area | Mechanism of Action | Key Role of Morpholine |

| Gefitinib | Oncology | EGFR Kinase Inhibitor | Enhances solubility and PK properties[15] |

| Aprepitant | CNS (Antiemetic) | NK1 Receptor Antagonist | Scaffolding and proper orientation of pharmacophores[5][6] |

| Moclobemide | CNS (Antidepressant) | Reversible MAO-A Inhibitor | Contributes to CNS penetration and receptor interaction[5][16] |

| Reboxetine | CNS (Antidepressant) | Norepinephrine Reuptake Inhibitor | Improves PK profile and BBB penetration[5][16] |

| Linezolid | Infectious Disease | Protein Synthesis Inhibitor | Crucial for antibacterial activity and PK profile[15] |

Experimental Protocols and Methodologies

The synthesis of morpholine derivatives is a well-established field with a variety of methodologies available to medicinal chemists.[3][17]

General Synthesis of N-Aryl Morpholines

A common method for the synthesis of N-aryl morpholines involves the nucleophilic substitution reaction between an aryl halide and morpholine, often catalyzed by a palladium catalyst (e.g., Buchwald-Hartwig amination).

Step-by-Step Protocol:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq), morpholine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 2.0 eq).

-

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl morpholine.

Visualization of a General Synthetic Workflow